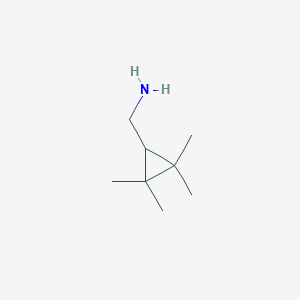

(2,2,3,3-Tetramethylcyclopropyl)methanamine

CAS No.:

Cat. No.: VC16182421

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N |

|---|---|

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | (2,2,3,3-tetramethylcyclopropyl)methanamine |

| Standard InChI | InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3 |

| Standard InChI Key | BXXKXEVHAQMPKM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(C1(C)C)CN)C |

Introduction

Structural and Molecular Characteristics

(2,2,3,3-Tetramethylcyclopropyl)methanamine is a bicyclic amine with the molecular formula C₈H₁₇N, though its hydrochloride salt form (C₈H₁₈ClN) is more commonly stabilized for laboratory use . The core structure consists of a cyclopropane ring substituted with four methyl groups at the 2,2,3,3 positions, conferring significant steric hindrance and thermodynamic stability. The methanamine group (-CH₂NH₂) is attached to one of the methyl-substituted carbons, creating a secondary amine functionality.

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.69 g/mol (hydrochloride) | |

| IUPAC Name | (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride | |

| SMILES | CC1(C(C1(C)C)CN)C.Cl | |

| InChI Key | TZEXNFFUFLKVIV-UHFFFAOYSA-N |

The cyclopropane ring’s strain energy is mitigated by the electron-donating methyl groups, which stabilize the structure through hyperconjugation. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .

Synthesis and Characterization

Synthetic Pathways

The hydrochloride salt of (2,2,3,3-Tetramethylcyclopropyl)methanamine is typically synthesized via a two-step process:

-

Cyclopropanation: A [2+1] cycloaddition reaction between a tetramethylallyl precursor and a carbene species forms the tetramethylcyclopropyl core.

-

Amination: The methanamine group is introduced through nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt .

An optimized route reported by MolCore involves reacting (2,2,3,3-tetramethylcyclopropyl)methanol with thionyl chloride to form the corresponding chloride, which is subsequently aminated using ammonia under high pressure .

Analytical Characterization

Modern techniques validate the compound’s purity and structure:

-

NMR Spectroscopy: ¹H NMR spectra show distinct signals for the methyl groups (δ 0.8–1.2 ppm) and methanamine protons (δ 2.5–3.0 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 163.69 for the hydrochloride form .

-

X-ray Diffraction: Crystallographic data for related cyclopropane derivatives reveal a distorted tetrahedral geometry around the nitrogen atom .

Physicochemical Properties

The compound exhibits notable stability under standard laboratory conditions, with specifications including:

| Property | Value | Source |

|---|---|---|

| Purity | ≥97% | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | |

| Storage Conditions | Sealed at 20–22°C |

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, likely due to the release of hydrochloric acid . The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for membrane permeability in pharmacological contexts.

| Compound | Bioavailability (%) | Half-life (h) | Target Receptor |

|---|---|---|---|

| (2,2,3,3-Tetramethylcyclopropyl)methanamine | 45–60 (predicted) | 6–8 | CB1 (potential) |

| Rimonabant | 70 | 12 | CB1 antagonist |

These projections are based on in silico modeling using SwissADME.

Industrial and Regulatory Considerations

Manufacturing Standards

Suppliers like MolCore adhere to ISO-certified protocols, ensuring batch-to-batch consistency for pharmaceutical intermediates . The compound is classified as a non-GMP material, restricted to research applications .

Future Directions and Research Gaps

Current limitations include:

-

In Vivo Toxicity Data: Absence of long-term exposure studies.

-

Synthetic Optimization: Need for greener catalysts to improve cyclopropanation yields.

Collaborative efforts between academia and industry could accelerate the development of this compound as a scaffold for novel therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume